2-(3,3-Dimethylbutyl)piperidine hydrochloride
Overview
Description
“2-(3,3-Dimethylbutyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H24ClN. It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key scaffold in many naturally occurring biologically active compounds .Chemical Reactions Analysis
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .Scientific Research Applications
Bioactive Conformation Analysis : Research on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are closely related to 2-(3,3-Dimethylbutyl)piperidine hydrochloride, has contributed to understanding the bioactive conformation of mu-opioid receptor antagonists. By limiting the rotational degrees of freedom of the N-substituent, researchers have developed novel series of fused bicyclic derivatives, highlighting the importance of structural features in ligand binding and receptor interaction (Le Bourdonnec et al., 2006).
Stereoselective Synthesis : The stereoselective preparation of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines showcases the versatility of piperidine derivatives in synthesizing complex molecules. This method provides a convenient alternative for preparing valuable templates in medicinal chemistry, demonstrating the significant role of piperidine structures in drug development (Mollet et al., 2011).
Biological Activity Studies : A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and evaluated for their bioactivity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. This research indicates the potential of piperidine derivatives in developing enzyme inhibitors with significant biological activities (Khalid et al., 2013).
Nonlinear Optical Properties : The study on cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one and its structural, spectroscopic, electronic, and nonlinear optical properties underlines the importance of piperidine derivatives in the field of materials science, particularly in applications related to fiber optic communications and optical signal processing (Tamer, 2016).
Antimicrobial Activities : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities underscore the potential of piperidine derivatives as antimicrobial agents. This compound exhibited moderate activities against various bacteria and Candida albicans, suggesting its usefulness in developing new antimicrobial drugs (Ovonramwen et al., 2019).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(3,3-Dimethylbutyl)piperidine hydrochloride” and other piperidine derivatives may continue to be a focus of research in the future.
properties
IUPAC Name |
2-(3,3-dimethylbutyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,3)8-7-10-6-4-5-9-12-10;/h10,12H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPAOGAWRODSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylbutyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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